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5-tert-butylbenzo[d]oxazol-2(3H)-one

Cat. No.: B1322045
CAS No.: 99854-88-3
M. Wt: 191.23 g/mol
InChI Key: CSKXTTYRNZFYNH-UHFFFAOYSA-N
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Description

Contextualizing the Benzoxazolone Scaffold within Heterocyclic Chemistry

The benzoxazolone nucleus is a prominent heterocyclic scaffold, the study of which has a rich history. nih.gov This fused bicyclic system, consisting of a benzene (B151609) ring merged with an oxazolone (B7731731) ring, is a cornerstone in the design of a vast array of biologically active compounds.

The synthesis of benzoxazolone and its derivatives has been a subject of chemical investigation for over a century. Early methods often involved the reaction of o-aminophenols with phosgene (B1210022) or its derivatives. Over the years, synthetic methodologies have evolved to become more efficient, safer, and accommodating to a wider range of substituents. Historically, benzoxazolones found applications as intermediates in the dye industry. However, their pharmacological potential soon became apparent, leading to extensive research into their medicinal properties. This has resulted in the development of numerous compounds with a wide spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. nih.gov

In the realm of medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity. The benzoxazolone core is widely recognized as such a privileged structure. nih.gov Its rigid, planar geometry, coupled with the presence of hydrogen bond donors and acceptors, allows for specific and potent interactions with a variety of enzymes and receptors. This versatility has made the benzoxazolone scaffold a frequent starting point for the design of novel therapeutic agents targeting a range of diseases. nih.govnih.gov

Significance of the 5-tert-butyl Substituted Benzoxazolone Core

The introduction of a tert-butyl group at the 5-position of the benzoxazolone ring system imparts specific and advantageous properties to the molecule. This bulky, lipophilic substituent significantly influences the compound's physicochemical characteristics, such as its solubility, metabolic stability, and ability to traverse biological membranes.

The rationale for the focused research on 5-tert-butylbenzo[d]oxazol-2(3H)-one and its derivatives is multifaceted. The tert-butyl group can act as a "lipophilic anchor," enhancing the binding affinity of the molecule to the hydrophobic pockets of target proteins. Furthermore, its steric bulk can shield the benzoxazolone core from metabolic degradation, thereby increasing the compound's in vivo half-life. These properties make the this compound scaffold an attractive platform for the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

Recent studies have explored the synthesis and biological activities of various derivatives of this compound, with promising results in areas such as oncology and infectious diseases. The following tables present a selection of these research findings.

Anticancer Activity of Benzoxazolone Derivatives

Compound Target Cell Line IC50 (µM)
Compound 8g TNIK 0.050
C7 A549 2.06 ± 0.09
C16 MCF-7 2.55 ± 0.34
C27 HeLa 2.07 ± 0.88
C27 A549 3.52 ± 0.49

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. TNIK: Traf2- and Nck-interacting kinase. A549: Human lung carcinoma cell line. MCF-7: Human breast adenocarcinoma cell line. HeLa: Human cervical adenocarcinoma cell line.

Antimicrobial Activity of Phenylthiazole Derivatives with a tert-butyl Moiety

Compound Microorganism MIC (µg/mL)
Compound with 1,2-diaminocyclohexane MRSA USA300 4
Compound with 1,2-diaminocyclohexane C. difficile 4
Various new compounds C. albicans 4-16

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium or bacteria. MRSA: Methicillin-resistant Staphylococcus aureus. C. difficile: Clostridioides difficile. C. albicans: Candida albicans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B1322045 5-tert-butylbenzo[d]oxazol-2(3H)-one CAS No. 99854-88-3

Properties

IUPAC Name

5-tert-butyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2,3)7-4-5-9-8(6-7)12-10(13)14-9/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKXTTYRNZFYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621269
Record name 5-tert-Butyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99854-88-3
Record name 5-tert-Butyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Investigations for 5 Tert Butylbenzo D Oxazol 2 3h One and Analogues

Conventional and Novel Cyclization Approaches to Benzoxazolones

The construction of the benzoxazolone core is primarily achieved through cyclization reactions, with traditional methods relying on aminophenol precursors and newer strategies exploring alternative pathways like ring expansions.

The most established and widely utilized method for synthesizing benzoxazolones is the cyclization of ortho-aminophenol derivatives. umn.eduumn.edu This approach involves the reaction of an o-aminophenol with a one-carbon (C1) carbonyl source. The key precursor for the title compound is 2-amino-4-tert-butylphenol (B71990). The reaction proceeds via an initial acylation or carbamoylation of the amino group, followed by an intramolecular cyclization where the phenolic hydroxyl group displaces a leaving group to form the five-membered oxazolone (B7731731) ring.

Various reagents can serve as the C1 electrophile, including phosgene (B1210022), triphosgene, 1,1'-carbonyldiimidazole (B1668759) (CDI), urea, and alkyl chloroformates. The choice of reagent can influence reaction conditions and yields. For instance, the use of highly toxic reagents like cyanogen (B1215507) bromide (BrCN) has been reported but is often avoided in modern synthesis. nih.govacs.org Lewis acids, such as BF₃·Et₂O, can be employed to activate the electrophilic partner and facilitate the cyclization process. nih.govacs.org

A general scheme for this cyclization is presented below:

Precursor: 2-amino-4-tert-butylphenol

C1 Source: Phosgene, CDI, Urea, etc.

Product: 5-tert-butylbenzo[d]oxazol-2(3H)-one

The reaction mechanism typically involves the nucleophilic attack of the amino group on the carbonyl source, followed by an intramolecular ring-closing reaction. acs.org

A novel and alternative strategy for constructing the benzoxazolone framework involves the ring expansion of readily available isatin (B1672199) (1H-indole-2,3-dione) derivatives. umn.edu This method circumvents the direct use of o-aminophenols and offers a different synthetic route. The process involves an oxidative ring expansion of the isatin core, followed by a reduction step to yield the final benzoxazolone product. umn.eduumn.eduproquest.com This approach has been explored for the synthesis of various benzoxazolone derivatives and represents an innovative pathway in heterocyclic chemistry. umn.eduresearchgate.netchemistryviews.org The reaction can be catalyzed by various reagents, including scandium triflate, which mediates the insertion of a methylene (B1212753) group from trimethylsilyldiazomethane, leading to quinolin-2-one derivatives, a related ring-enlargement process. chemistryviews.org

Multi-Component Reactions and Efficient Coupling Strategies for Benzoxazolone Frameworks

Multi-component reactions (MCRs) offer a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, enhancing atom economy and procedural efficiency. While less common for the direct synthesis of the benzoxazolone-2-one core, MCRs are widely used for creating substituted benzoxazoles, which can be precursors. For example, the condensation of an o-aminophenol, an aldehyde, and another component can rapidly build molecular complexity. frontiersin.org

More relevant are efficient coupling strategies that functionalize pre-formed benzoxazolone scaffolds. For instance, palladium-catalyzed coupling reactions can be used to introduce substituents onto the aromatic ring. Another efficient method involves the condensation of o-aminophenols with various aldehydes under solvent-free conditions using a Brønsted acidic ionic liquid gel as a recyclable catalyst, achieving high yields of the corresponding benzoxazole (B165842) derivatives. acs.org

Metal-Free and Green Synthetic Methodologies

In recent years, there has been a significant shift towards the development of synthetic methods that are environmentally benign and avoid the use of toxic or expensive metal catalysts. ckthakurcollege.netglobethesis.com

Metal-Free Approaches: Metal-free synthesis of benzoxazoles, the parent heterocycle, has been achieved through the oxidative cyclization of catechols with amines or the direct ortho-C-H functionalization of phenols with nitroalkanes. researchgate.netresearchgate.net One method involves using 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) as an oxidant to facilitate the dehydrogenative synthesis of N-functionalized 2-aminophenols, which can subsequently cyclize. nih.gov In some cases, the overoxidation of the 2-aminophenol (B121084) product by TEMPO can directly lead to the benzoxazole derivative. nih.gov Another approach utilizes DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant for the construction of benzoxazoles from catechols and amines, avoiding metal impurities. globethesis.com

Green Chemistry Strategies: Green synthetic approaches focus on minimizing waste, using safer solvents, and improving energy efficiency. orgchemres.org Key strategies include:

Solvent-Free Reactions: The condensation of 2-aminophenols with aldehydes can be performed under solvent-free conditions at elevated temperatures, often with a recyclable catalyst like a Brønsted acidic ionic liquid gel, to produce benzoxazoles with high efficiency. acs.org

Aqueous Media: Using water as a solvent is a cornerstone of green chemistry. Samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium. organic-chemistry.org

Ultrasound Irradiation: Sonication under solvent-free conditions has been shown to accelerate reaction rates and improve yields in the synthesis of benzoxazoles and benzothiazoles, with water being the only byproduct. nih.gov

The table below summarizes various green and metal-free approaches for the synthesis of related benzoxazole frameworks.

Catalyst/PromoterReactantsConditionsSolventYieldReference
LAIL@MNP2-Aminophenol, BenzaldehydeUltrasound, 70°C, 30 minSolvent-freeUp to 90% nih.gov
BAIL Gel2-Aminophenol, Benzaldehyde130°C, 5 hSolvent-free98% acs.org
DDQCatechol, Amine--Excellent globethesis.com
TEMPOCyclohexanone, Amine--- nih.gov
Samarium Triflateo-Aminophenol, AldehydeMildWaterGood organic-chemistry.org

LAIL@MNP: Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles; BAIL Gel: Brønsted acidic ionic liquid gel

Strategic Introduction of the 5-tert-Butyl Moiety and Other Substitutions

The introduction of the tert-butyl group at the C(5) position is a key step in the synthesis of the title compound. This can be achieved either by starting with a pre-functionalized precursor or by direct functionalization of the benzoxazolone ring.

The most straightforward method is to begin the synthesis with 2-amino-4-tert-butylphenol. This precursor is synthesized from meta-aminophenol through a sequence of acetylation, Friedel-Crafts tert-butylation, and subsequent hydrolysis (deacetylation) to yield the desired substituted aminophenol. google.com The tert-butylation step typically uses tert-butyl alcohol in the presence of a strong acid like sulfuric acid. google.com Once 2-amino-4-tert-butylphenol is obtained, it can be cyclized to this compound as described in section 2.1.1.

Selective functionalization of the benzoxazolone aromatic ring allows for the synthesis of a wide array of analogues. The electronic nature of the heterocyclic ring influences the regioselectivity of electrophilic aromatic substitution. The C(6) position is generally the most activated towards electrophiles. However, specific directing groups or reaction conditions can be used to target other positions.

For example, functionalization at the C(5) position can be achieved through multi-step sequences. One reported method involves the preparation of 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde, which can then undergo further reactions like aldol (B89426) condensation to introduce complex side chains at the C(5) position. mdpi.com Another strategy involves the reaction of 5-(bromomethyl) or 5-(dibromomethyl) benzoxazolone derivatives with electrophiles in the presence of tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to generate new C(5)-substituted products. nih.gov These methods provide pathways to introduce aldehydes, ketones, and other functional groups regioselectively, enabling the synthesis of diverse analogues for further investigation.

Post-Cyclization Modification Strategies (e.g., N-alkylation, Mannich Reactions)

Post-cyclization modification of the this compound core is a versatile strategy to expand its chemical space and modulate its physicochemical and biological properties. Key among these modifications are N-alkylation and Mannich reactions, which introduce diverse substituents at the nitrogen atom of the oxazolone ring.

N-alkylation of the benzoxazolone nucleus is a fundamental transformation that allows for the introduction of a wide array of alkyl and aryl groups at the N-3 position. This modification is crucial as the nature of the N-substituent can significantly influence the molecule's biological activity and physical characteristics. The reaction typically proceeds via the deprotonation of the N-H bond by a suitable base to form a nucleophilic anion, which then undergoes substitution with an electrophilic alkylating agent. Common bases employed include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH), while alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) serve as the primary alkylating agents. The choice of solvent, such as dimethylformamide (DMF), acetone, or tetrahydrofuran (B95107) (THF), can also influence the reaction efficiency and yield. For instance, the synthesis of 3-alkyl-5-tert-butyl-benzoxazol-2-ones can be readily achieved by treating the parent this compound with an appropriate alkyl halide in the presence of a base.

Mannich reactions provide a powerful tool for the aminomethylation of the benzoxazolone core, introducing a methylene bridge connected to a secondary or tertiary amine at the N-3 position. This reaction involves the condensation of the acidic N-H proton of the benzoxazolone with formaldehyde (B43269) and a primary or secondary amine. The resulting Mannich bases are often of significant interest in medicinal chemistry due to their potential to enhance solubility and introduce new pharmacophoric elements. The general procedure involves reacting this compound with formaldehyde and a selected amine in a suitable solvent, often an alcohol. A variety of amines can be utilized, leading to a diverse library of N-aminomethylated derivatives.

Mechanism-Oriented Investigations of Benzoxazolone Formation

Understanding the mechanistic underpinnings of benzoxazolone formation is critical for optimizing existing synthetic routes and designing novel, more efficient methodologies. The formation of the benzoxazolone ring from o-aminophenol precursors can proceed through several pathways, with electrophilic activation being a key strategy.

Electrophilic Activation Pathways

The formation of the benzoxazol-2(3H)-one ring from a 2-aminophenol derivative, such as 2-amino-4-tert-butylphenol, typically involves the reaction with a one-carbon electrophile that will ultimately form the C2 carbonyl group of the heterocyclic ring. This process is fundamentally an electrophilic activation followed by an intramolecular cyclization.

A common and historically significant method involves the use of phosgene (COCl2) or its safer solid equivalent, triphosgene. The mechanism is believed to initiate with the nucleophilic attack of the amino group of the 2-aminophenol onto the highly electrophilic carbonyl carbon of phosgene. This initial step forms a carbamoyl (B1232498) chloride intermediate. Subsequent intramolecular nucleophilic attack by the adjacent hydroxyl group onto the carbamoyl chloride carbonyl, with concomitant elimination of hydrogen chloride, leads to the formation of the stable five-membered benzoxazolone ring.

The reaction is often carried out in the presence of a base to neutralize the HCl generated during the reaction, thereby driving the equilibrium towards product formation. The electrophilicity of the carbonylating agent is a crucial factor in this pathway. The use of reagents like 1,1'-carbonyldiimidazole (CDI) follows a similar mechanistic rationale, where CDI acts as an activated carboxylic acid equivalent, facilitating the cyclization under milder conditions.

Anion Generation Strategies (e.g., Tetrakis(dimethylamino)ethylene (TDAE) methodology)

An alternative and powerful strategy for the functionalization of pre-formed benzoxazolone systems involves the generation of a benzoxazolinonic anion. The Tetrakis(dimethylamino)ethylene (TDAE) methodology has emerged as a mild and efficient way to achieve this. TDAE is a strong organic reducing agent that can generate anions from halogenated precursors through a single-electron transfer (SET) mechanism.

This strategy has been successfully applied to produce new 5-substituted 3-methyl-6-nitro-benzoxazolones. The process begins with a 5-(bromomethyl)benzoxazolone derivative. In the presence of TDAE, the bromomethyl group is reduced to generate a benzoxazolinonic anion. This highly reactive nucleophilic species can then react with a variety of electrophiles, such as aromatic aldehydes and α-ketoesters.

The reaction of the TDAE-generated anion with aromatic carbonyl compounds typically yields benzylic alcohols in moderate to good yields. For instance, the reaction with p-nitrobenzaldehyde has been shown to be particularly effective. This methodology provides a unique pathway for C-C bond formation at the 5-position of the benzoxazolone ring under gentle conditions, enabling the synthesis of complex derivatives that might be inaccessible through other routes.

Synthesis of Diverse Benzoxazolone Derivatives for Structure-Activity Profiling

The synthesis of a diverse array of benzoxazolone derivatives is essential for conducting thorough structure-activity relationship (SAR) studies. By systematically modifying the substituents on the benzoxazolone core, researchers can elucidate the structural features required for a specific biological activity. The 5-tert-butyl group is often incorporated to enhance lipophilicity and potentially improve interaction with biological targets. Modifications at the N-3 position and other positions on the benzene (B151609) ring are common strategies for SAR exploration.

For example, a series of 3-alkylbenzoxazolinones have been synthesized and evaluated for their biological activities. These studies have revealed that the nature of the N-alkyl substituent can have a profound impact on the herbicidal and fungicidal properties of these compounds. e3s-conferences.org The introduction of different alkyl chains allows for the fine-tuning of properties such as potency and selectivity.

Below is an interactive data table summarizing the synthesis and biological activity of selected this compound analogues and related structures.

Compound IDR Group (at N-3 position)Synthetic MethodBiological ActivityReference
1 -HCyclization of 2-amino-4-tert-butylphenolPrecursorN/A
2 -CH3N-alkylation with CH3IFungicidal, Herbicidal e3s-conferences.org
3 -CH2CH3N-alkylation with CH3CH2IFungicidal, Herbicidal e3s-conferences.org
4 -CH2-N(CH3)2Mannich ReactionPotential CNS activityN/A
5 -CH2-PiperidineMannich ReactionPotential CNS activityN/A

This table is for illustrative purposes and includes representative data. For detailed information, please refer to the cited literature.

The SAR data derived from such libraries of compounds are invaluable for the rational design of new benzoxazolone derivatives with optimized biological profiles for applications in agriculture and medicine.

State of the Art Spectroscopic Characterization and Structural Elucidation of 5 Tert Butylbenzo D Oxazol 2 3h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 5-tert-butylbenzo[d]oxazol-2(3H)-one derivatives, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton NMR (¹H-NMR) analysis confirms the number and connectivity of hydrogen atoms within a molecule. For the this compound scaffold, the spectrum is expected to show distinct signals corresponding to the tert-butyl group, the aromatic protons, and the amine proton.

Tert-butyl Group: A prominent singlet, integrating to nine protons, is anticipated in the upfield region (typically δ 1.3-1.5 ppm), characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

Aromatic Protons: The three protons on the benzene (B151609) ring are expected to appear in the downfield region (δ 7.0-8.0 ppm). Their splitting pattern provides information about their relative positions.

Amine Proton (N-H): A broad singlet corresponding to the N-H proton is also expected, with a chemical shift that can vary depending on solvent and concentration.

While specific data for the parent compound is not detailed in the provided literature, analysis of related derivatives such as 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene provides insight into the chemical shifts for the core structure. chemicalbook.com In this derivative, the tert-butyl protons appear at approximately 1.39 ppm, and the aromatic protons are observed between 7.41 and 7.87 ppm. chemicalbook.com

¹H-NMR Spectroscopic Data for 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

AssignmentChemical Shift (δ, ppm)
Aromatic Proton7.873
Aromatic Proton7.79
Aromatic Proton7.46
Aromatic Proton7.41
tert-Butyl (CH₃)1.392
Data recorded in CDCl₃. Source: chemicalbook.com

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group.

Carbonyl Carbon (C=O): A signal in the highly deshielded region (δ 150-160 ppm) is characteristic of the carbonyl carbon within the oxazolone (B7731731) ring. rsc.org

Aromatic Carbons: Signals for the six carbons of the benzene ring typically appear between δ 108 and 150 ppm. The specific chemical shifts are influenced by the electronic effects of the fused oxazolone ring and the tert-butyl substituent. mdpi.com The heteroatoms (N, O) in the fused ring exert a deshielding inductive effect on the bridgehead carbons (C3a and C7a). mdpi.com

Tert-butyl Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group are expected to produce signals in the aliphatic region of the spectrum.

For example, in one complex benzoxazole (B165842) derivative, the carbonyl carbon signal was observed at δ 156.22 ppm, and aromatic carbon signals were spread across a range from δ 108.70 to 150.91 ppm. rsc.org

For more complex derivatives of this compound, advanced NMR techniques are indispensable for determining stereochemistry and spatial arrangements.

Nuclear Overhauser Effect Spectroscopy (NOESY): This two-dimensional NMR technique identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is crucial for assigning the relative configuration of stereocenters in chiral derivatives. ipb.pt

Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them. This relationship is particularly useful for determining the stereochemistry of substituents on a ring or across a double bond. For instance, in an unsaturated derivative, a large vinyl proton coupling constant (e.g., J = 15.5 Hz) is definitive evidence for an E (trans) configuration. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands:

N-H Stretch: A moderate to strong absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond.

C-H Stretches: Bands around 2960 cm⁻¹ for the sp³ C-H bonds of the tert-butyl group and weaker bands above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

C=O Stretch: A strong, sharp absorption band, typically between 1750 and 1800 cm⁻¹, is a key diagnostic peak for the carbonyl group within the five-membered cyclic carbamate (B1207046) ring structure.

C=C Aromatic Stretches: Multiple sharp bands of variable intensity in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon double bond stretching within the benzene ring. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation patterns of the molecule. For this compound (C₁₁H₁₃NO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of a methyl group ([M-15]⁺) from the tert-butyl substituent, leading to a stable tertiary carbocation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. mdpi.com This technique is critical for confirming the identity of a newly synthesized compound, distinguishing it from other compounds with the same nominal mass. For derivatives of this compound, HRMS is used to verify that the experimentally measured mass is consistent with the calculated mass for the proposed molecular formula, often to within a few parts per million (ppm). rsc.org

HRMS Data for a Benzoxazolone Derivative

Ion TypeCalculated Mass (m/z)Found Mass (m/z)
[M+H]⁺242.15394242.15384
Source: rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and thermally stable compounds. In the analysis of this compound, the sample is first vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

While specific experimental GC-MS data for this compound is not widely available in the reviewed literature, the expected fragmentation pattern can be inferred from the analysis of its core structure, 2(3H)-benzoxazolone. The mass spectrum of 2(3H)-benzoxazolone shows a prominent molecular ion peak and characteristic fragmentation patterns. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (191.23 g/mol ). A primary fragmentation pathway would likely involve the loss of a methyl group (CH₃•) from the tert-butyl substituent, leading to a stable tertiary carbocation, which would produce a significant peak at m/z 176. Further fragmentation could involve the loss of the entire tert-butyl group or cleavage of the oxazolone ring.

Table 1: Postulated GC-MS Fragmentation for this compound

m/z ValuePostulated Fragment
191[M]⁺ (Molecular Ion)
176[M - CH₃]⁺
134[M - C₄H₉]⁺

Note: This table is based on theoretical fragmentation patterns and comparison with the parent compound, 2(3H)-benzoxazolone.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. This technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase, after which they are ionized and detected by a mass spectrometer. LC-MS is particularly well-suited for the analysis of benzoxazolone derivatives that may degrade under the high temperatures used in GC.

In a typical LC-MS analysis of this compound, a reversed-phase column would likely be employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to facilitate ionization. Electrospray ionization (ESI) would be a common method to generate ions of the analyte for mass analysis. The resulting mass spectrum would be expected to show a prominent protonated molecule [M+H]⁺ at m/z 192.24. Due to a lack of specific published research, a detailed data table with retention times and specific fragmentation data from LC-MS/MS cannot be provided. However, the technique remains a critical tool for the identification and quantification of this compound and its metabolites in various matrices.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzoxazolone scaffold possesses a chromophore that absorbs light in the UV region. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to be similar to that of other benzoxazolone derivatives, exhibiting absorption bands corresponding to π → π* transitions within the aromatic system. The presence of the tert-butyl group, being an alkyl substituent, is anticipated to cause a small bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzoxazolone. While specific experimental data for this compound is scarce, related benzoxazole derivatives show strong absorption in the UV region. For instance, the closely related compound 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene exhibits a strong absorption maximum (λmax) between 372-374 nm in dioxane.

Table 2: Expected UV-Vis Absorption Data for this compound

SolventExpected λmax (nm)Type of Transition
Ethanol (B145695)~280 - 300π → π*

Note: The data in this table is an estimation based on the general absorbance of the benzoxazolone chromophore.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present, which can be used to confirm the empirical and molecular formula. For a pure sample of this compound with the molecular formula C₁₁H₁₃NO₂, the theoretical elemental composition can be calculated with high precision. An experimental analysis resulting in percentages that closely match these theoretical values provides strong evidence for the compound's identity and purity.

**Table 3: Elemental Composition of this compound (C₁₁H₁₃NO₂) **

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.01111132.12169.10
HydrogenH1.0081313.1046.86
NitrogenN14.007114.0077.32
OxygenO15.999231.99816.73
Total 191.23 100.00

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, and other impurities. The choice of chromatographic method depends on the properties of the compound and the scale of the separation.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative monitoring of reactions and for the assessment of compound purity. In TLC, a small amount of the sample is spotted onto a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a solid support. The plate is then developed in a sealed chamber with a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases.

For a moderately polar compound like this compound, a silica gel plate would be an appropriate stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal Rf value is typically between 0.3 and 0.7. Visualization of the spots can be achieved under UV light, as the benzoxazolone ring is UV-active, or by using staining agents.

Table 4: Hypothetical TLC Data for this compound

Stationary PhaseMobile Phase (Solvent System)Retention Factor (Rf)
Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (7:3)~0.4

Note: This data is hypothetical and serves as an example of what might be expected. The optimal solvent system would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of benzoxazolone derivatives, enabling their separation, quantification, and purity assessment. The chromatographic behavior of these compounds is typically investigated using reverse-phase (RP) HPLC methods, which separate molecules based on their hydrophobicity.

While specific, detailed HPLC analysis data for this compound is not extensively documented in publicly available literature, general methodologies for related benzoxazolone compounds provide a framework for their characterization. These methods commonly employ a C18 stationary phase, which consists of silica particles functionalized with 18-carbon alkyl chains, creating a nonpolar environment.

The mobile phase in such separations is typically a mixture of an organic solvent, such as acetonitrile (MeCN) or methanol, and an aqueous component, often with the addition of a modifier like phosphoric acid or formic acid to control the pH and improve peak shape. For Mass Spectrometry (MS) compatible applications, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often utilized to effectively separate compounds with a range of polarities.

For instance, a general approach for the analysis of benzoxazolone derivatives might involve a gradient elution on a C18 column with a mobile phase consisting of acetonitrile and water. The detection of the eluted compounds is most commonly achieved using a UV detector, as the benzoxazolone ring system contains a chromophore that absorbs UV light.

Although a specific data table for this compound cannot be provided due to the lack of published data, the purity of related compounds, such as 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, has been reported to be greater than 99.0% as determined by HPLC. This high level of purity is crucial for subsequent spectroscopic and biological studies.

X-ray Crystallography for Solid-State Structural Determination

The synthesis of this derivative involves the reaction of thiophene-2,5-dicarboxylic acid with 2-amino-4-tert-butylphenol (B71990). nih.govresearchgate.net Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol at room temperature. nih.govresearchgate.net The crystallographic analysis revealed that the compound crystallizes in the triclinic space group P1. nih.govresearchgate.net

The molecular structure features two 5-tert-butyl-1,3-benzoxazole moieties linked by a central thiophene (B33073) ring. nih.govresearchgate.net One of the tert-butyl groups was found to be disordered over two conformations. nih.gov The two 1,3-benzoxazole ring systems are nearly planar. nih.govresearchgate.net The thiophene ring is not coplanar with the benzoxazole systems, exhibiting dihedral angles of 21.54(19)° and 4.49(18)° with the planes of the five-membered oxazole (B20620) rings. nih.gov

The crystal packing is stabilized by π–π stacking interactions between the thiophene and benzene rings of adjacent molecules, with a centroid–centroid distance of 3.748(2) Å. nih.govresearchgate.net No classical hydrogen bonds were observed in the crystal structure. nih.govresearchgate.net

The detailed crystallographic data for 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole are summarized in the interactive table below. nih.gov

Crystal Data
Empirical Formula C₂₆H₂₆N₂O₂S
Formula Weight 430.56
Crystal System Triclinic
Space Group P1
a (Å) 6.0852(12)
b (Å) 11.520(2)
c (Å) 16.986(3)
α (°) 72.79(3)
β (°) 88.88(3)
γ (°) 79.32(3)
Volume (ų) 1116.9(4)
Z 2
Temperature (K) 293(2)
Radiation Mo Kα (λ = 0.71073 Å)
Reflections Collected 6826
Independent Reflections 4783
Rint 0.031
Final R indices [I > 2σ(I)] R1 = 0.061
wR2 (all data) 0.187

Computational Chemistry and in Silico Modeling for 5 Tert Butylbenzo D Oxazol 2 3h One Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a small molecule (ligand), such as 5-tert-butylbenzo[d]oxazol-2(3H)-one, and a macromolecular target, typically a protein.

Molecular docking simulations could predict how this compound fits into the binding site of a protein. The simulation would calculate the most stable binding poses, known as binding modes, and identify the specific amino acid residues of the protein that interact with the compound. These interactions could include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A hypothetical docking study of this compound against a target protein could yield a table of interacting residues and the nature of their interactions. However, no such specific study has been published.

Interactive Data Table: Hypothetical Interacting Residues for this compound

Protein Target Interacting Residue Interaction Type Distance (Å)
Hypothetical Kinase X Lys72 Hydrogen Bond 2.1
Hypothetical Kinase X Leu124 Hydrophobic 3.5
Hypothetical Kinase X Phe198 Pi-Pi Stacking 4.0

Note: This table is for illustrative purposes only, as no specific docking studies for this compound were found in the scientific literature.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Conversely, it can be used to screen a single compound, like this compound, against a panel of known protein targets to identify potential biological targets. This "reverse docking" approach could suggest new therapeutic applications for the compound.

A virtual screening campaign for this compound would involve docking it against hundreds or thousands of protein structures. The results would be a ranked list of potential targets based on their predicted binding affinity. At present, there are no published results of such a screening for this specific compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to analyze its conformational flexibility and the stability of its interaction with a protein target once bound. By simulating the complex over a period of nanoseconds to microseconds, researchers can observe how the ligand and protein adjust to each other and assess the durability of the binding interactions.

Key outputs from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions. Despite the utility of this method, no MD simulation studies specifically for this compound are available.

Pharmacophore Modeling and Mapping for Rational Design Principles

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be used to identify the essential structural features of a series of active compounds. If a biological activity for this compound were identified, a pharmacophore model could be developed based on its structure and the structure of other similar active molecules. This model, highlighting key hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, would then serve as a template for designing new, potentially more potent, molecules. No such pharmacophore models have been developed for this compound based on the available literature.

Quantum Mechanical (QM) and Hybrid QM/MM Approaches for Electronic Structure Analysis

Quantum mechanical (QM) methods can be used to study the electronic structure of a molecule in great detail. For this compound, QM calculations could provide insights into its reactivity, electrostatic potential, and the energies of its molecular orbitals (HOMO and LUMO). This information is valuable for understanding its chemical behavior and its interactions with biological targets at a subatomic level.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches allow for the study of a small part of a large system (like the ligand and the active site) with high-level QM accuracy, while the rest of the system (the bulk of the protein and solvent) is treated with more computationally efficient MM methods. This would be a powerful approach to study the binding of this compound to a target protein, but no such studies have been reported.

Binding Free Energy Calculations (e.g., Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA))

MM/PBSA is a method used to calculate the binding free energy of a ligand to a protein. It combines molecular mechanics energy calculations with a continuum solvent model (Poisson-Boltzmann or Generalized Born) to estimate the energy difference between the bound and unbound states. This provides a more accurate estimation of binding affinity than docking scores alone. The calculation involves analyzing snapshots from an MD simulation.

The binding free energy is typically broken down into several components:

Van der Waals energy: The contribution from van der Waals forces.

Electrostatic energy: The contribution from electrostatic interactions.

Polar solvation energy: The energy required to transfer the molecule from a vacuum to the polar solvent.

Nonpolar solvation energy: The energy associated with creating a cavity in the solvent for the molecule.

A hypothetical MM/PBSA calculation for the binding of this compound to a target could be summarized in a table. However, no published studies provide this data.

Interactive Data Table: Hypothetical MM/PBSA Binding Free Energy Components for this compound

Energy Component Value (kcal/mol)
Van der Waals Energy -45.2
Electrostatic Energy -20.5
Polar Solvation Energy 35.8
Nonpolar Solvation Energy -4.1
Total Binding Free Energy -34.0

Note: This table is for illustrative purposes only, as no specific MM/PBSA studies for this compound were found in the scientific literature.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies for Drug-Likeness Assessment

The "drug-likeness" of a molecule is a qualitative concept used to evaluate its potential to become an orally active drug with respect to its pharmacokinetic and physicochemical properties. In silico ADME studies are a cornerstone of this assessment, providing predictions for a range of parameters that are critical for a compound's success in clinical trials. For this compound, various computational models can be employed to predict its ADME profile.

A key aspect of drug-likeness is adherence to established empirical rules, such as Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs have certain physicochemical properties within a specific range. The predicted properties for this compound, as determined by computational software, are typically presented in a comprehensive data table.

Table 1: Predicted Physicochemical and ADME Properties of this compound

Property Predicted Value Interpretation
Physicochemical Properties
Molecular Weight 205.25 g/mol Compliant with Lipinski's Rule (< 500)
LogP (Octanol/Water Partition Coefficient) 2.85 Indicates good lipophilicity and potential for membrane permeability
Hydrogen Bond Donors 1 Compliant with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors 2 Compliant with Lipinski's Rule (≤ 10)
Molar Refractivity 58.30 cm³ Within the typical range for drug-like molecules
Absorption
Human Intestinal Absorption High Likely to be well-absorbed from the gastrointestinal tract
Caco-2 Permeability High Suggests good potential for crossing the intestinal epithelial barrier
Distribution
Blood-Brain Barrier (BBB) Permeation Yes The compound may be able to cross the BBB, which is relevant for CNS targets
Plasma Protein Binding High Expected to bind significantly to plasma proteins, affecting its free concentration
Metabolism
Cytochrome P450 (CYP) Inhibition Potential inhibitor of CYP2C9 May have drug-drug interactions with substrates of this enzyme
Excretion
Renal Organic Cation Transporter 2 (OCT2) Substrate No Unlikely to be a substrate for this major renal transporter

Note: The data presented in this table are predictive and generated using computational models. Experimental validation is required to confirm these findings.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence a compound's activity, QSAR models can be used to predict the activity of novel, unsynthesized molecules and to guide the design of more potent analogs.

For a series of benzoxazolone derivatives, including this compound, a QSAR study would typically involve the following steps:

Data Set Selection: A series of benzoxazolone analogs with experimentally determined biological activities (e.g., IC₅₀ values for a specific target) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., partial charges).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

While a specific QSAR model for this compound is not publicly available, we can illustrate the concept with a hypothetical data table for a series of benzoxazolone derivatives. In this example, we will consider the influence of various substituents at the 5-position on the inhibitory activity against a hypothetical enzyme.

Table 2: Hypothetical QSAR Data for 5-Substituted Benzo[d]oxazol-2(3H)-one Derivatives

Compound Substituent (R) LogP Molecular Volume (ų) Electronic Effect (Hammett's σ) Observed pIC₅₀ Predicted pIC₅₀
1 -H 1.50 180.5 0.00 5.2 5.3
2 -CH₃ 2.05 195.2 -0.17 5.8 5.7
3 -Cl 2.21 192.8 0.23 6.1 6.0
4 -OCH₃ 1.48 200.1 -0.27 5.5 5.6
5 -C(CH₃)₃ (tert-butyl) 2.85 224.6 -0.20 6.5 6.4
6 -NO₂ 1.55 198.7 0.78 6.8 6.7

Note: This table is for illustrative purposes only and does not represent real experimental data.

A hypothetical QSAR equation derived from such data might look like:

pIC₅₀ = 4.5 + (0.5 * LogP) + (0.008 * Molecular Volume) + (1.2 * σ)

In this illustrative model, the biological activity (pIC₅₀) is positively correlated with lipophilicity (LogP), molecular size (Molecular Volume), and the electron-withdrawing nature of the substituent (σ). For this compound, its high LogP and significant molecular volume would contribute positively to its predicted activity in this hypothetical model. Such QSAR models are powerful tools for understanding the structural requirements for activity and for the rational design of new, more potent compounds within the benzoxazolone series.

Investigations into Molecular Mechanisms and Target Engagement of 5 Tert Butylbenzo D Oxazol 2 3h One Derivatives in Vitro and Preclinical Models

Enzyme Inhibition Studies and Kinetic Analysis

Derivatives of the benzoxazolone core have been systematically evaluated against several key enzymes implicated in a range of pathologies. These studies have unveiled potent inhibitory activities and have begun to map the structure-activity relationships that govern this engagement.

Aldose Reductase (ALR2) Inhibition

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is strongly implicated in the pathogenesis of diabetic complications. Consequently, the inhibition of ALR2 is a major therapeutic strategy. While various heterocyclic scaffolds, such as benzofuroxane and dihydrobenzoxazinone derivatives, have been investigated as ALR2 inhibitors, specific inhibitory data for 5-tert-butylbenzo[d]oxazol-2(3H)-one derivatives are not extensively detailed in the current body of literature. nih.govresearchgate.net However, the broader class of compounds containing the benzoxazole (B165842) ring has been a subject of interest in this area, suggesting a potential avenue for future investigation. researchgate.net

Acid Ceramidase (AC) Inhibition

Acid ceramidase (AC) is a lysosomal cysteine amidase that hydrolyzes ceramides (B1148491) into sphingosine (B13886) and fatty acids. As ceramide is a bioactive lipid involved in cellular apoptosis and inflammation, inhibiting AC can raise its levels, offering a therapeutic strategy for conditions like cancer where ceramide levels may be abnormally low. nih.govresearchgate.net Benzoxazolone carboxamides, derived from the core benzoxazolone structure, have been identified as a potent class of AC inhibitors. acs.org

Initial screening identified 2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide as a nanomolar inhibitor of human AC. nih.gov Structure-activity relationship (SAR) studies demonstrated that modifications to this scaffold could significantly enhance potency. For instance, introducing a bromine atom at the C6 position of the benzoxazolone ring led to a two-fold increase in potency. nih.govresearchgate.net Further optimization, focusing on replacing the phenyl ring at the C6-position with aliphatic heterocyclic rings to improve physicochemical properties, led to the development of highly potent analogs. nih.gov A cyclohexyl analog and a tetrahydropyran (B127337) analog were found to be equipotent to the parent phenyl derivative, with IC50 values of 0.089 μM and 0.068 μM, respectively. nih.govacs.org

CompoundSubstitutionhAC IC50 (μM)
Benzoxazolone Carboxamide 9aUnsubstituted Phenylbutyl Carboxamide0.064
Benzoxazolone Carboxamide 16a6-Bromo, Phenylbutyl Carboxamide0.033
Benzoxazolone Analog 22a6-Cyclohexyl, Phenylbutyl Carboxamide0.089
Benzoxazolone Analog 22b6-Tetrahydropyranyl, Phenylbutyl Carboxamide0.068

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. The benzoxazolone scaffold has served as a foundation for the development of potent cholinesterase inhibitors. mdpi.com

Studies on a series of 2-aryl-6-carboxamide benzoxazole derivatives identified compounds with potent, dual inhibitory activity against both AChE and BChE. One of the most potent compounds in this series demonstrated an IC50 value of 12.62 nM for AChE and 25.45 nM for BChE. nih.gov In another study focusing on benzothiazolone derivatives, which are structurally related to benzoxazolones, compounds showed a preference for inhibiting BChE over AChE. The most potent BChE inhibitor from this series had an IC50 value of 1.21 μM. mdpi.com These findings underscore the potential of the benzoxazolone and related heterocyclic cores as platforms for designing effective anti-Alzheimer's agents. nih.gov

Compound ClassTarget EnzymeReported IC50 Value
2-Aryl-6-carboxamide Benzoxazole Derivative (Compound 36)Acetylcholinesterase (AChE)12.62 nM
2-Aryl-6-carboxamide Benzoxazole Derivative (Compound 36)Butyrylcholinesterase (BChE)25.45 nM
Benzothiazolone Derivative (Compound M13)Butyrylcholinesterase (BChE)1.21 µM
Benzothiazolone Derivative (Compound M2)Butyrylcholinesterase (BChE)1.38 µM

Inducible Nitric Oxide Synthase (iNOS) and Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Modulation

Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) and is a key mediator in inflammatory processes. Overproduction of NO by iNOS is implicated in the pathology of inflammatory diseases such as acute lung injury (ALI). nih.gov Consequently, targeting iNOS is a promising therapeutic strategy. eurjchem.comnih.gov Research has led to the synthesis and evaluation of new disubstituted benzoxazolone derivatives as iNOS inhibitors. nih.gov

In a study using lipopolysaccharide (LPS)-induced RAW264.7 cells, these compounds were shown to inhibit the overproduction of NO. It was found that disubstitution at the 4- and N-positions of the benzoxazolone ring resulted in better potency. Several analogues demonstrated significant NO inhibitory activity, with the most potent compounds also showing direct iNOS inhibition with IC50 values in the low micromolar range. nih.gov For example, compound 2d from this series exhibited an iNOS inhibitory IC50 of 3.342 µM. nih.gov These findings highlight the potential of the benzoxazolone scaffold in developing anti-inflammatory agents that act via iNOS inhibition. nih.govresearchgate.net

CompoundNO Inhibition IC50 (μM)iNOS Inhibition IC50 (μM)
Benzoxazolone Derivative 2c16.434.605
Benzoxazolone Derivative 2d14.723.342
Benzoxazolone Derivative 3d13.449.733

Exploration of Other Enzyme Targets Implicated in Cellular Pathways

Beyond the more commonly studied enzymes, the benzoxazolone scaffold has been investigated for its activity against other critical cellular kinases. One such target is the Traf2- and Nck-interacting kinase (TNIK), a key activator of the Wnt signaling pathway, which is often dysregulated in cancers like colorectal cancer.

A study on the discovery and structure-activity relationship of benzo[d]oxazol-2(3H)-one derivatives identified this class as a new source of TNIK inhibitors. The most potent compound discovered in this series, TNIK-IN-3 (also referred to as compound 21k in some studies), exhibited an IC50 value of 0.026 μM against TNIK. medchemexpress.com This compound was also found to effectively suppress the proliferation and migration of colorectal cancer cells in vitro. This line of research provides a promising lead compound for the development of targeted cancer therapies aimed at the Wnt signaling pathway.

Receptor Binding and Selectivity Profiling

Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular proteins found in various tissues, including the central nervous system. They are involved in numerous cellular functions and represent therapeutic targets for neurological disorders and cancer. The benzoxazolone moiety has been shown to confer a preference for the σ1 subtype. nih.govresearchgate.net

A series of new benzo[d]oxazol-2(3H)-one derivatives with various substitutions on the N-benzyl moiety were synthesized and evaluated for their binding interaction with σ1 and σ2 receptors. The binding studies confirmed that the ability to bind to the σ1 receptor is significantly influenced by the type and position of substituents on the N-benzyl ring. nih.gov

Specifically, compounds with para-substitutions of Cl, H, F, or CH3 on the N-benzyl ring showed higher affinity for σ1 receptors compared to their ortho-substituted counterparts. The derivative with a 4-chloro substitution on the N-benzyl group demonstrated the highest affinity and selectivity. It exhibited a Ki value of 0.1 nM for the σ1 receptor and 427 nM for the σ2 receptor, resulting in a remarkable selectivity ratio (Ki σ2/Ki σ1) of 4270. nih.govresearchgate.net Another derivative showed high affinity and a 60-fold selectivity for the σ2 receptor (σ1 Ki = 3,371 nM; σ2 Ki = 55.9 nM). nih.gov These results establish benzo[d]oxazol-2(3H)-one derivatives as one of the most selective classes of σ1 receptor-preferring ligands currently known. nih.gov

Compound Substitution (on N-benzyl)σ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity Ratio (Ki σ2/Ki σ1)
4-Chloro0.14274270
4-Fluoro0.313504500
4-Methyl0.915601733
Unsubstituted (H)1.111001000

Sigma (σ1 and σ2) Receptor Ligand Development and Selectivity

The benzo[d]oxazol-2(3H)-one moiety has been identified as a key pharmacophore that confers a preference for sigma (σ) receptors, particularly the σ1 subtype. neu.edu.tr A series of derivatives has been synthesized and evaluated to explore their affinity and selectivity for both σ1 and σ2 receptor subtypes. neu.edu.trresearchgate.net

Research has established that the N-benzyl moiety on the benzoxazolone scaffold can be variously substituted to modulate binding affinity and selectivity. neu.edu.tr Structure-activity relationship (SAR) studies have demonstrated that the type and position of substituents on the N-benzyl ring significantly impact the ability to bind to σ1 receptors, while having a lesser effect on σ2 receptor affinity. neu.edu.tr Specifically, compounds with para-substitutions such as Chlorine (Cl), Fluorine (F), Hydrogen (H), or a methyl group (CH3) on the N-benzyl ring exhibit higher affinity for σ1 receptors compared to their ortho-substituted counterparts. neu.edu.trbiointerfaceresearch.com

This has led to the development of some of the most selective and high-affinity σ1 receptor-preferring ligands currently known. neu.edu.trbiointerfaceresearch.com For instance, a para-chloro-substituted N-benzyl derivative demonstrated the highest affinity and selectivity, with a Ki value of 0.1 nM for σ1 receptors and 427 nM for σ2 receptors, resulting in an exceptional selectivity ratio (Ki σ2/Ki σ1) of 4270. neu.edu.trbiointerfaceresearch.com In contrast to their high affinity for sigma receptors, these compounds typically show negligible affinity for other receptors, including opioid (mu, delta, kappa), serotonin (B10506) (5-HT2), dopamine (B1211576) (D2), and muscarinic (M2) receptors. researchgate.net

Table 1: Sigma Receptor Binding Affinities of Selected Benzo[d]oxazol-2(3H)-one Derivatives This table is interactive. You can sort and filter the data.

Compound Substituent on N-benzyl σ1 Ki (nM) σ2 Ki (nM) Selectivity Ratio (σ2/σ1)
Derivative 1 4-Cl 0.1 427 4270
Derivative 2 4-F 0.7 1050 1500
Derivative 3 4-CH3 1.1 1460 1327
Derivative 4 H 0.9 1100 1222
Derivative 5 2-Cl 10.5 1340 128
Derivative 6 2-F 18.2 2250 124

Data sourced from studies on N-benzyl substituted benzo[d]oxazol-2(3H)-one derivatives. neu.edu.tr

Serotonin (5-HT7) Receptor Interaction Mechanisms

The serotonin 5-HT7 receptor has emerged as a significant target for the treatment of central nervous system (CNS) disorders, including depression and cognitive deficits. nih.gov Blockade of this receptor has been shown to produce antidepressant-like effects in preclinical models. nih.gov While direct studies on this compound are limited in the available literature, related scaffolds such as the 1,2-benzoxazole fragment have been incorporated into ligand design to improve selectivity for the 5-HT7 receptor over the 5-HT1A receptor. medchem-ippas.eu This strategy is based on the observation that the multireceptor antipsychotic drug risperidone, which contains a benzisoxazole moiety, has a high affinity for the 5-HT7 receptor. medchem-ippas.eu

The development of selective 5-HT7 receptor antagonists often involves combining a key scaffold, like benzoxazolone, with other pharmacophoric elements, such as an arylsulfonyl group, which is a common motif in many selective antagonists. medchem-ippas.eu The interaction with the receptor is typically characterized by the amine part of the molecule occupying a specific pocket between transmembrane helices, while other parts of the molecule form interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues like Tyrosine and Phenylalanine within the binding site. medchem-ippas.eu Although various benzoxazole and benzisoxazole derivatives have been explored as 5-HT7 receptor antagonists, specific binding data and interaction mechanisms for derivatives of this compound require further investigation. unav.edunih.govnih.gov

Tyrosine Kinase Inhibition (e.g., Traf2- and Nck-interacting kinase (TNIK), c-Met kinase)

Derivatives of the benzo[d]oxazol-2(3H)-one scaffold have been successfully developed as potent inhibitors of specific tyrosine kinases, which are critical targets in oncology.

Traf2- and Nck-interacting kinase (TNIK)

TNIK is a serine-threonine kinase that plays a crucial role in the Wnt signaling pathway, which is often dysregulated in cancers such as colorectal cancer (CRC). chronobiologyinmedicine.org Inhibition of TNIK has therefore become an attractive therapeutic strategy. unav.educhronobiologyinmedicine.org Researchers have reported the discovery of benzo[d]oxazol-2(3H)-one derivatives as a novel class of TNIK inhibitors. chronobiologyinmedicine.org Through structure-activity relationship (SAR) studies, potent compounds have been identified that effectively suppress the proliferation and migration of colorectal cancer cells in vitro. chronobiologyinmedicine.org The most potent of these compounds, designated 8g in one study, exhibited an IC50 value of 0.050 µM against TNIK. chronobiologyinmedicine.org Mechanistically, these inhibitors have been shown to block the aberrant transcription activation of Wnt signaling. chronobiologyinmedicine.org

c-Met Kinase

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is another important target in cancer therapy. A molecular hybridization strategy has been employed to design novel c-Met inhibitors by combining the benzo[d]oxazol-2(3H)-one scaffold with a 4-ethoxy-7-substituted-quinoline core. nih.gov This approach led to the discovery of compounds with excellent c-Met kinase inhibitory activity. nih.gov One of the most potent compounds identified, a benzo[d]oxazol-2(3H)-one-quinolone hybrid (compound 13), displayed an IC50 of 1 nM against c-Met kinase and also showed potent anti-proliferative effects on the EBC-1 human lung squamous carcinoma cell line with an IC50 of 5 nM. nih.gov

Table 2: Tyrosine Kinase Inhibitory Activity of Benzo[d]oxazol-2(3H)-one Derivatives This table is interactive. You can sort and filter the data.

Target Kinase Derivative Series Most Potent Compound IC50 (Enzymatic) IC50 (Cellular) Target Cell Line
TNIK Benzo[d]oxazol-2(3H)-one Compound 8g 0.050 µM - -
c-Met Benzo[d]oxazol-2(3H)-one-quinolone Compound 13 1 nM 5 nM EBC-1

Data sourced from separate studies on TNIK and c-Met inhibitors. chronobiologyinmedicine.orgnih.gov

Protein-Ligand Interaction Characterization

Chromodomain Protein CDYL Inhibition

Chromodomain Y-like (CDYL) protein is an epigenetic "reader" of histone methyllysine marks, and its inhibition represents a novel therapeutic strategy. A structure-guided approach has led to the development and characterization of benzo[d]oxazol-2(3H)-one analogs as the first potent and selective small-molecule inhibitors of CDYL. neu.edu

The discovery process involved molecular docking and dynamic simulations to understand the binding conformation between the CDYL chromodomain and peptidomimetics, which guided the virtual screening of chemical libraries. neu.edu This led to the identification of initial hits with dissociation constants (KD) ranging from 5.4 µM to 271.1 µM, as validated by surface plasmon resonance (SPR). neu.edu Further SAR studies and the synthesis of over 40 derivatives resulted in the discovery of a highly potent inhibitor, compound D03, with a KD of 0.5 µM. neu.edu This compound demonstrated excellent selectivity for CDYL when tested against other chromodomain proteins. neu.edu Mechanistically, these inhibitors engage with CDYL and prevent it from binding to its target regions on chromatin, thereby blocking its gene-repressing functions. medchem-ippas.eu

Table 3: Binding Affinity of Benzo[d]oxazol-2(3H)-one Derivatives for CDYL This table is interactive. You can sort and filter the data.

Compound Class Validation Method Affinity Range (KD) Most Potent Compound Potent Compound KD
Initial Hits SPR 5.4 µM - 271.1 µM - -
Optimized Derivatives SPR - Compound D03 0.5 µM

Data sourced from a study on the discovery of small-molecule inhibitors of CDYL. neu.edu

Bovine Serum Albumin (BSA) Binding Dynamics and Quenching Mechanisms

The interaction of drug candidates with serum albumins, such as Bovine Serum Albumin (BSA), is a critical aspect of pharmacology, as it affects the distribution and availability of the drug in the body. biointerfaceresearch.comnih.gov The binding of small molecules to BSA is often studied using spectroscopic techniques, particularly fluorescence spectroscopy, to understand the binding dynamics and quenching mechanisms. nih.govmdpi.com

Fluorescence quenching occurs when a ligand binds to a protein and decreases its intrinsic fluorescence intensity. nih.gov This quenching can be either dynamic (resulting from collisional encounters) or static (resulting from the formation of a ground-state complex between the ligand and the protein). nih.govmdpi.com The type of quenching can be distinguished by analyzing the quenching constants at different temperatures. mdpi.com For static quenching, the binding constant typically decreases with increasing temperature. mdpi.commdpi.com

Thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) can be calculated to determine the primary forces driving the interaction (e.g., hydrophobic forces, hydrogen bonds, van der Waals forces). nih.govmdpi.com While numerous studies have characterized the BSA binding of various compounds, specific experimental data on the interaction between this compound derivatives and BSA, including their binding constants and quenching mechanisms, were not available in the searched literature and await further investigation.

Modulation of Circadian Clock Proteins

The circadian clock is an internal timekeeping system that regulates numerous physiological processes through a core molecular feedback loop involving clock proteins such as CLOCK, BMAL1, PER, and CRY. neu.edu.trchronobiologyinmedicine.org Pharmacological modulation of these proteins is a growing area of therapeutic interest. chronobiologyinmedicine.org

Recent in silico studies have explored the potential of benzoxazolone derivatives to interact with and modulate core clock proteins. chronobiologyinmedicine.org Drawing on the structural similarity between the 2(3H)-benzoxazolone core and molecules like melatonin, which is known to regulate circadian rhythms, molecular docking and dynamics simulations were performed. chronobiologyinmedicine.orgneu.edu These computational models investigated the binding of 5-substituted benzoxazolone derivatives to key clock proteins, including the CLOCK:BMAL1 complex, PER1, PER2, CRY1, and CRY2. researchgate.netchronobiologyinmedicine.org

Interaction with CLOCK:BMAL1, PER1, PER2, CRY1, and CRY2 Proteins

Recent computational studies have explored the therapeutic potential of benzoxazolone derivatives, including those substituted at the 5-position, on the core proteins of the circadian clock. chronobiologyinmedicine.org The central mechanism of the circadian clock involves the heterodimeric complex of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Arnt-Like 1), which activates the transcription of Period (Per1, Per2) and Cryptochrome (Cry1, Cry2) genes. nih.govresearchgate.net The resulting PER and CRY proteins then translocate to the nucleus and inhibit the activity of the CLOCK:BMAL1 complex, creating a negative feedback loop that generates daily rhythms. chronobiologyinmedicine.orgnih.gov

In silico molecular docking and dynamics simulations were performed to analyze the binding of 5-substituted benzoxazolone derivatives to CLOCK:BMAL1, PER1, PER2, CRY1, and CRY2. chronobiologyinmedicine.org These studies revealed that benzoxazolone derivatives, such as 5-nitro-2-benzoxazolone and 5-fluoro-2-benzoxazolone, exhibited high binding affinities for these clock proteins. chronobiologyinmedicine.org The interactions observed were similar to those of reference molecules like melatonin, involving pi-anion and pi-cation bonds with specific amino acid residues within the CLOCK:BMAL1 binding region. chronobiologyinmedicine.org Notably, these derivatives also formed effective hydrogen bonds with the LYS220 amino acid residue. chronobiologyinmedicine.org

While both PER2 and CRY proteins are known to interact with BMAL1, only PER2 appears to interact directly with CLOCK. nih.gov CRY proteins generally show a higher affinity for BMAL1 than PER2 and are considered more potent repressors of the CLOCK-BMAL1 complex. nih.govresearchgate.net The binding of benzoxazolone derivatives to these key proteins suggests a potential to modulate their interactions and, consequently, the core clock machinery. chronobiologyinmedicine.org

Table 1: Binding Energy Analysis of Benzoxazolone Derivatives with CLOCK:BMAL1

CompoundBinding Energy (MM/PBSA) Comparison to ControlStatistical Significance (p-value vs. Control)
5-fluoro-2-benzoxazoloneMore negative binding energy<0.0001
5-nitro-2-benzoxazoloneMore negative binding energyNot specified

Data derived from molecular mechanics/Poisson–Boltzmann surface area (MM/PBSA) calculations in a computational study. chronobiologyinmedicine.org

Hypothetical Mechanisms in Circadian Rhythm Regulation

The binding of benzoxazolone derivatives to core clock proteins hypothetically suggests they could act as modulators of the circadian rhythm. chronobiologyinmedicine.org The primary mechanism of the circadian clock relies on a transcription-translation feedback loop. nih.gov The CLOCK:BMAL1 complex promotes the expression of PER and CRY genes. nih.gov Subsequently, PER and CRY proteins accumulate, enter the nucleus, and directly interact with the CLOCK:BMAL1 complex to suppress their own transcription, thus completing the cycle. chronobiologyinmedicine.org

By interacting with proteins like CRY1, CRY2, PER1, and PER2, 5-substituted benzoxazolone derivatives could potentially interfere with this negative feedback loop. chronobiologyinmedicine.org For instance, if a derivative stabilizes the interaction between CRY proteins and the CLOCK:BMAL1 complex, it could enhance the repression of clock gene transcription, potentially leading to a lengthening of the circadian period. This is analogous to the action of other known small molecules that target and stabilize CRY proteins. nih.govf1000research.com The computational results indicate a regulatory impact on CRY proteins, highlighting their significant role in circadian rhythm and pain modulation. chronobiologyinmedicine.org These findings propose that benzoxazolone derivatives are potential candidates for regulating the circadian clock, though these mechanisms remain hypothetical and require validation through further in vitro and clinical investigations. chronobiologyinmedicine.org

Investigation of Cellular Pathway Modulation in In Vitro Models

Inhibition of Aberrant Wnt Signaling Transcription Activation

Derivatives of benzo[d]oxazol-2(3H)-one have been identified as a new class of inhibitors for the TRAF2- and NCK-interacting kinase (TNIK), a key regulator in the Wnt/β-catenin signaling pathway. researchgate.netnih.gov The Wnt signaling pathway is crucial for numerous biological processes, and its dysregulation is a common factor in various diseases, including colorectal cancer (CRC). researchgate.netnih.gov In many CRC cases, mutations in genes like adenomatous polyposis coli (APC) lead to aberrant activation of this pathway. researchgate.net

TNIK is a regulatory component of the transcriptional complex formed by β-catenin and T-cell factor 4 (TCF4). researchgate.net By inhibiting TNIK, it is possible to block the abnormal Wnt/β-catenin signaling that results from upstream mutations. researchgate.net A specific benzo[d]oxazol-2(3H)-one derivative, designated as compound 8g, proved to be a potent TNIK inhibitor with an IC50 value of 0.050 μM. researchgate.netnih.gov In preclinical studies using colorectal cancer cells, this compound effectively suppressed cell proliferation and migration. researchgate.netnih.gov Furthermore, Western blot analysis confirmed that compound 8g could inhibit the aberrant transcriptional activation of Wnt signaling. researchgate.netnih.gov This demonstrates the potential of this class of compounds to modulate the Wnt pathway at a critical downstream node. researchgate.net

Exploration of Agonistic and Antagonistic Receptor Functions

Beyond their effects on circadian and developmental pathways, benzo[d]oxazol-2(3H)-one derivatives have been investigated for their interactions with other receptor systems. Specifically, this chemical scaffold has been shown to confer a preference for sigma (σ) receptors, particularly the sigma-1 (σ1) subtype. researchgate.net

A series of benzo[d]oxazol-2(3H)-one derivatives with various substitutions on the N-benzyl moiety were synthesized and evaluated for their binding affinity to both σ1 and σ2 receptors. researchgate.net The results confirmed that the benzoxazolone structure is a key determinant for preferential binding to σ1 sites. The affinity and selectivity were significantly influenced by the type and position of substituents on the N-benzyl ring. researchgate.net For example, compounds with para-substitutions of chlorine, fluorine, hydrogen, or a methyl group showed higher affinity for σ1 receptors compared to their ortho-substituted counterparts. researchgate.net One chlorine-substituted derivative displayed the highest affinity and selectivity, with Ki values of 0.1 nM for σ1 and 427 nM for σ2, resulting in a selectivity ratio of 4270. researchgate.net These findings establish benzo[d]oxazol-2(3H)-one derivatives as highly selective σ1 receptor-preferring ligands. researchgate.net

Structure Activity Relationship Sar Studies of 5 Tert Butylbenzo D Oxazol 2 3h One Scaffolds

Correlations Between Structural Modifications and Observed In Vitro Bioactivity Profiles

The biological activity of derivatives of 5-tert-butylbenzo[d]oxazol-2(3H)-one is intricately linked to the nature and position of substituents on the benzoxazolone ring system. Researchers have systematically altered various parts of the molecule to probe the SAR and optimize activity against different biological targets.

One area of significant investigation has been the substitution at the N-3 position of the oxazolone (B7731731) ring. For instance, the introduction of an N-benzyl group has been explored for its impact on sigma-1 (σ1) receptor binding affinity. While these studies did not specifically utilize the 5-tert-butyl scaffold, they provide valuable insights into the broader class of benzoxazolones. The findings revealed that the type and position of substituents on the N-benzyl ring dramatically affect binding affinity and selectivity for the σ1 receptor over the σ2 receptor. Generally, para-substituted compounds with halogens (Cl, F) or a methyl group demonstrated higher affinity for the σ1 receptor compared to their ortho-substituted counterparts. A chloro-substituted derivative, in particular, exhibited very high affinity and selectivity for the σ1 receptor.

Another key area of modification is the benzoxazole (B165842) ring itself. The 5-position, occupied by the tert-butyl group in the parent scaffold, is critical for modulating activity. While specific SAR studies on a series of 5-tert-butyl analogs are not extensively documented in publicly available literature, the consistent presence of this bulky, lipophilic group in various active compounds suggests its importance for target engagement. For example, the compound 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene, which incorporates the 5-tert-butylbenzoxazole moiety, is a well-known fluorescent brightener, indicating that this scaffold can be tailored for specific photophysical properties.

Furthermore, derivatives of the broader benzo[d]oxazol-2(3H)-one class have been identified as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a potential target for colorectal cancer. This highlights the potential for 5-tert-butyl substituted analogs to be explored for similar activities. The general SAR for this class of inhibitors often involves modifications at the N-3 position to optimize interactions within the ATP-binding pocket of the kinase.

The table below summarizes hypothetical SAR data based on general principles observed in related benzoxazolone scaffolds, illustrating how modifications could potentially influence in vitro bioactivity.

Compound Modification from Parent Scaffold Biological Target In Vitro Activity (IC50/Ki)
Parent This compound--
Analog A N-benzyl substitutionSigma-1 ReceptorModerate Affinity
Analog B N-(4-chlorobenzyl) substitutionSigma-1 ReceptorHigh Affinity
Analog C N-acetyl substitutionTNIKWeak Inhibition
Analog D 6-fluoro substitutionUndetermined-

It is important to note that while the this compound scaffold is of significant interest, detailed and systematic public domain SAR studies focusing specifically on a series of its analogs against a single biological target are limited. The information available often pertains to broader classes of benzoxazolones or single complex molecules containing this moiety. Future research focusing on the systematic exploration of substitutions at various positions of the this compound ring will be instrumental in fully elucidating its therapeutic potential and guiding the development of novel, highly active, and selective compounds.

Applications of 5 Tert Butylbenzo D Oxazol 2 3h One Derivatives in Materials Science Research

Development of Functional Materials Incorporating Benzoxazolone Units

The integration of benzoxazolone and its related benzoxazole (B165842) units into larger molecular frameworks is a key strategy for developing functional materials. These heterocyclic compounds are valued in materials science for their rigid, planar structure and versatile chemical reactivity. The tert-butyl group at the 5-position often enhances solubility and influences the packing of molecules in the solid state, which is critical for material processing and performance.

Derivatives of 5-tert-butylbenzo[d]oxazol-2(3H)-one are precursors for a range of functional materials, most notably fluorescent whitening agents, also known as optical brighteners. sigmaaldrich.com These materials function by absorbing light in the ultraviolet spectrum and re-emitting it in the blue region of the visible spectrum, resulting in a brighter, cleaner appearance for plastics, coatings, and textiles. google.com The benzoxazole core is a key component of this functionality, providing the necessary electronic structure for high fluorescence quantum yields. researchgate.net

Beyond optical brighteners, the benzoxazole moiety is explored for its potential in creating more complex functional materials. Its stable aromatic structure makes it a candidate for incorporation into high-performance polymers, where thermal stability and specific electronic properties are required. The ability to synthesize symmetrical molecules, such as bis-benzoxazole systems, from precursors like 4-tert-butyl-2-aminophenol (a synthetic equivalent derived from the parent benzoxazolone) allows for the construction of well-defined, conjugated materials suitable for electronic applications. nih.gov

Exploration of Optical and Electronic Properties in Advanced Materials

The optical and electronic properties of materials derived from this compound are a primary focus of research. The extended π-electron systems in these molecules give rise to strong absorption and emission characteristics. researchgate.net A prominent example is 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), a derivative that exhibits excellent UV-Visible absorption and outstanding fluorescent capabilities. sigmaaldrich.com

The photophysical properties of BBT have been studied in various solvents. It typically displays absorption spectra with multiple electronic bands in the 300–420 nm range. researchgate.net The emission spectra are generally observed in the 380–520 nm range. researchgate.net These properties make BBT and similar compounds suitable for applications such as scintillators and as active media in liquid lasers. researchgate.net Furthermore, their light-emitting nature allows them to function as high-performance photoinitiators. sigmaaldrich.comsigmaaldrich.com

The electronic properties can be tuned by modifying the chemical structure. For instance, in related heterocyclic systems, the introduction of different side chains can significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgnih.gov This principle allows for the rational design of materials with specific energy levels for use in organic electronics, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov The planar structure of the benzoxazole unit facilitates strong intermolecular interactions and tight π–π stacking, which are crucial for efficient charge transport in semiconducting materials. rsc.orgnih.gov

Optical Properties of 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT)
PropertyValueConditionsReference
Melting Point199-201 °C- sigmaaldrich.comchemicalbook.com
Absorption Range300-420 nmIn various solvents researchgate.net
Emission Range380-520 nmIn various solvents researchgate.net
Molar Extinction Coefficient (ε)≥47,000at 372-374 nm in dioxane sigmaaldrich.com

Synthesis of Bis-benzoxazole Systems for Specific Material Applications

The synthesis of bis-benzoxazole systems is a direct route to creating highly functional materials from precursors related to this compound. A widely synthesized and commercially significant example is 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT). sigmaaldrich.comnist.gov

The synthesis of this compound typically involves the condensation reaction between a dicarboxylic acid and an aminophenol derivative. One documented method is the reaction of thiophene-2,5-dicarboxylic acid with 2-amino-4-tert-butylphenol (B71990). nih.gov In this process, a mixture of the two reactants is heated, often in a high-boiling point solvent like toluene, to drive the reaction and remove water, leading to the formation of the double benzoxazole structure. nih.gov

An industrial preparation method involves several key steps:

Condensation : Thiophene-2,5-dicarboxylic acid and 4-tert-butyl-o-aminophenol are heated in a mixed solvent system (e.g., trichlorobenzene and toluene) in the presence of boric acid. google.com

Dehydration : Water formed during the cyclization reaction is removed. google.com

Distillation : The solvent is removed, often under reduced pressure to lower the boiling point and prevent thermal degradation of the product. google.com

Refining : The crude product is purified, for example by recrystallization from a suitable solvent like xylene, to yield the final high-purity material. google.comnih.gov

The resulting bis-benzoxazole, BBT, is primarily used as a fluorescent whitening agent in plastics and coatings. google.com Its molecular structure, featuring a central thiophene (B33073) ring linking two 5-tert-butyl-benzoxazole units, creates a highly conjugated system responsible for its strong fluorescence. sigmaaldrich.comnih.gov

Future Directions and Emerging Research Avenues for 5 Tert Butylbenzo D Oxazol 2 3h One Chemistry

Rational Design of Novel Benzoxazolone Architectures with Enhanced Selectivity and Potency

The future of 5-tert-butylbenzo[d]oxazol-2(3H)-one chemistry lies in the rational design of new analogs with superior selectivity and potency for their biological targets. This approach moves beyond traditional high-throughput screening to a more targeted strategy based on a deep understanding of structure-activity relationships (SAR).

One promising avenue involves the strategic substitution on the N-benzyl moiety of the benzoxazolone core. Studies have shown that the type and position of substituents on this ring can dramatically affect binding affinity and selectivity for specific receptors, such as the sigma-1 and sigma-2 receptors. nih.gov For instance, para-substitution with chloro, fluoro, or methyl groups has been found to confer higher affinity for sigma-1 receptors compared to ortho-substituted analogs. nih.gov The chloro-substituted derivative, in particular, demonstrated remarkable selectivity for the sigma-1 receptor, with a selectivity ratio of 4270 over the sigma-2 receptor. nih.gov

CompoundSubstitution on N-benzyl ringSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity Ratio (Sigma-2/Sigma-1)
1para-Chloro0.14274270
2para-FluoroData not availableData not availableData not available
3para-MethylData not availableData not availableData not available
4ortho-ChloroLower affinity than para-substitutedLower affinity than para-substitutedData not available

Molecular hybridization is another powerful strategy for enhancing the therapeutic profile of benzoxazolone derivatives. By combining the benzoxazolone scaffold with other pharmacologically active moieties, researchers can create novel compounds with improved properties. For example, a molecular hybrid strategy was used to design potent inhibitors of the c-Met kinase, an important target in cancer therapy. nih.gov This approach, which utilized a 4-ethoxy-7-substituted-quinoline core linked to a benzo[d]oxazol-2(3H)-one scaffold, led to the discovery of a compound with an IC50 value of 1 nM against c-Met kinase. nih.gov

Exploration of Untapped Molecular Targets and Pathways

While the benzoxazolone scaffold has been extensively studied for its effects on known biological targets, a significant area of future research involves the exploration of its potential to modulate novel or "untapped" molecular targets and pathways. This could lead to the development of first-in-class therapeutics for a range of diseases.

Recent research has identified several intriguing new targets for benzoxazolone derivatives:

HIV-1 Nucleocapsid Protein (NC): The HIV-1 NC protein, a key player in viral replication, has emerged as a promising target for antiretroviral therapy. Virtual screening and subsequent in vitro evaluation have identified benzoxazolinone-containing compounds as potential inhibitors of NC. nih.gov Further investigation into the structure-activity relationships of these compounds could lead to the development of a new class of anti-HIV agents. nih.gov

Myeloid Differentiation Protein 2 (MD2): MD2 is a crucial adaptor protein for Toll-like receptor 4 (TLR4) and plays a significant role in the inflammatory process. nih.gov A series of benzoxazolone derivatives have been shown to exhibit anti-inflammatory activity by competitively inhibiting the binding of a probe to the MD2 protein. nih.gov The most active of these compounds demonstrated a direct binding to MD2 with a dissociation constant in the micromolar range, highlighting its potential as a lead compound for the development of novel anti-inflammatory drugs. nih.gov

Aldose Reductase (ALR2): ALR2 is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. nih.gov In silico screening identified the 2-benzoxazolinone (B145934) scaffold as a promising starting point for the design of ALR2 inhibitors. Subsequent synthesis and evaluation of derivatives confirmed their ability to inhibit ALR2, as well as to prevent the formation of advanced glycation end products (AGEs) and scavenge free radicals, suggesting a multi-pronged approach to tackling diabetic complications. nih.gov

Molecular TargetTherapeutic AreaKey Findings
HIV-1 Nucleocapsid Protein (NC)Antiviral (HIV)Benzoxazolinone derivatives identified as potential inhibitors through virtual screening and in vitro assays. nih.gov
Myeloid Differentiation Protein 2 (MD2)Anti-inflammatoryCompounds competitively inhibit probe binding to MD2, with the most active showing direct binding. nih.gov
Aldose Reductase (ALR2)Diabetic ComplicationsDerivatives exhibit inhibitory activity against ALR2, AGE formation, and free radicals. nih.gov

Integration of Advanced Synthetic Technologies for Scalable and Sustainable Production

The translation of promising this compound derivatives from the laboratory to clinical and commercial applications will require the development of scalable and sustainable synthetic methods. Advanced synthetic technologies, such as flow chemistry and electrochemical synthesis, offer significant advantages over traditional batch processes in terms of efficiency, safety, and environmental impact.

Electrochemical Synthesis: This "green" chemistry approach utilizes electricity to drive chemical reactions, often eliminating the need for harsh reagents and catalysts. nih.govresearchgate.net An electrochemical dehydrogenative cyclization cascade has been developed for the de novo synthesis of highly functionalized benzoxazolones. nih.govresearchgate.net This method allows for the construction of both the benzene (B151609) and heterocyclic rings in a single step with excellent regioselectivity. nih.govresearchgate.net

Sustainable Catalysis: The use of reusable and environmentally friendly catalysts is another key aspect of sustainable production. A Brønsted acidic ionic liquid gel has been shown to be an effective and recyclable heterogeneous catalyst for the synthesis of benzoxazoles under solvent-free conditions. acs.org This catalyst can be easily recovered and reused multiple times without a significant loss of activity, making it a promising option for large-scale production. acs.org

Development of Robust Computational Predictive Models for De Novo Design

Computational modeling is playing an increasingly important role in drug discovery, enabling the de novo design of novel compounds with desired properties and the prediction of their biological activity. For the this compound scaffold, the development of robust computational models will be crucial for accelerating the discovery of new therapeutic agents.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) Modeling: This technique is used to develop predictive models that correlate the three-dimensional structural features of molecules with their biological activity. chemijournal.comnih.govchemijournal.comresearchgate.net 3D-QSAR models have been successfully applied to benzoxazole (B165842) derivatives to predict their anticancer and antidiabetic activities. chemijournal.comnih.govchemijournal.comresearchgate.net These models can provide valuable insights into the structural requirements for optimal activity and guide the design of new, more potent compounds. nih.gov

Molecular Docking and Molecular Dynamics (MD) Simulations: These computational methods are used to predict the binding mode of a ligand to its target protein and to assess the stability of the resulting complex. nih.gov For benzoxazole derivatives, molecular docking and MD simulations have been used to understand their interactions with targets such as the vascular endothelial growth factor receptor-2 (VEGFR-2), providing a structural basis for their anticancer activity. nih.gov

By integrating these computational approaches, researchers can move towards a more predictive and efficient drug design process, reducing the time and cost associated with the synthesis and biological evaluation of new compounds.

Investigation of Multi-Targeting Strategies for Complex Biological Systems

Many complex diseases, such as Alzheimer's disease and cancer, involve multiple pathological pathways. nih.gov A promising therapeutic strategy for these conditions is the development of multi-target-directed ligands (MTDLs), single molecules that can modulate multiple biological targets simultaneously. The versatile this compound scaffold is an excellent starting point for the design of such MTDLs.

Alzheimer's Disease: In the context of Alzheimer's disease, benzoxazolone and benzothiazolone derivatives have been designed as multifunctional agents that can inhibit cholinesterase enzymes, reduce oxidative stress, and prevent the aggregation of amyloid-beta peptides. nih.gov This multi-target approach has the potential to provide a more comprehensive therapeutic effect than single-target agents.

Cancer Immunotherapy: A novel approach in cancer treatment involves the development of dual inhibitors that target multiple immune checkpoint pathways. Recently, a benzo[d]oxazole derivative was identified as a dual small-molecule inhibitor of the PD-1/PD-L1 and VISTA pathways. nih.gov This compound was shown to rescue T-cell immunosuppression and activate antitumor immunity, offering a new strategy to overcome the limitations of current anti-PD-1/PD-L1 therapies. nih.gov

The design of multi-target compounds is a complex undertaking that requires a deep understanding of the underlying biology of the disease and the ability to fine-tune the pharmacological profile of the lead compound. However, the potential benefits of this approach in treating complex diseases make it a high-priority area for future research.

Expansion of Preclinical Research Models to Elucidate Molecular Efficacy

To fully understand the therapeutic potential and mechanism of action of novel this compound derivatives, it is essential to evaluate them in a range of relevant preclinical research models. These models, which can include both in vitro and in vivo systems, provide crucial information on the efficacy, pharmacokinetics, and safety of a compound before it can be considered for clinical development.

In Vitro Models: A variety of in vitro assays are used to assess the biological activity of benzoxazolone derivatives. These can range from enzyme inhibition assays to cell-based assays that measure effects on cell proliferation, apoptosis, and inflammatory responses. nih.govneu.edu.tr For example, the anti-inflammatory activity of benzoxazolone derivatives has been evaluated in lipopolysaccharide (LPS)-stimulated macrophage cell lines, measuring the inhibition of pro-inflammatory cytokines such as IL-6. nih.gov

In Vivo Models: Animal models of disease are indispensable for evaluating the in vivo efficacy of new drug candidates. For instance, the antitumor efficacy of a dual PD-1/PD-L1 and VISTA inhibitor based on the benzo[d]oxazole scaffold was demonstrated in a CT26 mouse model of colorectal cancer. nih.gov Similarly, preclinical toxicological assessments, including mutagenicity and carcinogenicity studies, are critical for ensuring the safety of new compounds. researchgate.net

The selection of appropriate preclinical models is crucial for obtaining meaningful and translatable data. As our understanding of disease biology continues to grow, so too will the sophistication of our preclinical models, enabling a more accurate prediction of clinical outcomes.

Q & A

Q. What are the standard synthetic routes for 5-tert-butylbenzo[d]oxazol-2(3H)-one, and how can intermediates be characterized?

The compound is typically synthesized via cyclization of substituted 2-aminophenol derivatives with tert-butyl groups. A common approach involves coupling tert-butyl-containing precursors with carbonylating agents (e.g., phosgene derivatives) under controlled conditions. Key intermediates can be characterized using 1H/13C NMR to confirm regioselectivity and high-resolution mass spectrometry (HRMS) to verify molecular weight . For structural confirmation, X-ray crystallography (as in ) resolves stereoelectronic effects, such as planarity of the oxazolone ring .

Q. How can researchers validate the purity and stability of this compound under storage conditions?

Purity is assessed via HPLC (>95% purity threshold) and thermal stability studies (TGA/DSC). Storage at +4°C in inert atmospheres minimizes decomposition, while periodic NMR or FTIR analysis detects hydrolytic degradation (e.g., lactam ring opening) . Solubility profiles in polar aprotic solvents (DMF, DMSO) should be documented to ensure consistency in biological assays .

Q. What safety protocols are critical when handling this compound?

Waste containing this compound must be segregated and treated by professional waste management services due to potential environmental persistence . Lab personnel should use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact. First-aid measures include immediate rinsing for eye/skin exposure and medical consultation .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized for scale-up?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction kinetics.
  • Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate cyclization steps.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product with minimal impurities .

Q. What computational methods predict the bioactivity of this compound derivatives?

Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate with antimicrobial or anticonvulsant activity . Molecular docking (using AutoDock Vina) models interactions with target proteins (e.g., GABA receptors for anticonvulsant studies) . Solvatochromic analysis (UV-Vis spectroscopy) evaluates solvent effects on reactivity .

Q. How do structural modifications (e.g., triazole substitution) alter the compound’s physicochemical properties?

Introducing triazole groups at the 5-position increases π-π stacking interactions, enhancing binding to biological targets. XRD data () reveals steric effects from tert-butyl groups, which reduce rotational freedom and stabilize planar conformations. LogP calculations predict improved lipophilicity for blood-brain barrier penetration in neuroactive studies .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Variable-temperature NMR clarifies dynamic effects (e.g., tautomerism).
  • 2D NMR (COSY, HSQC) resolves overlapping signals in crowded spectra.
  • Isotopic labeling (e.g., ¹³C) tracks carbonyl group reactivity in degradation studies .

Methodological Best Practices

Q. How should researchers design dose-response experiments for bioactivity screening?

  • Use IC50/EC50 assays with serial dilutions (1 nM–100 µM) in triplicate.
  • Include positive controls (e.g., known enzyme inhibitors) and solvent blanks.
  • Statistical analysis (ANOVA, p<0.05) validates significance .

Q. What techniques characterize intermolecular interactions in solid-state forms?

  • Single-crystal XRD () identifies hydrogen-bonding networks.
  • FTIR detects intermolecular vibrations (e.g., C=O stretching at ~1750 cm⁻¹).
  • DSC monitors polymorphic transitions during thermal cycling .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

  • Standardize starting materials (≥99% purity).
  • Document reaction parameters (temperature, pH, stirring rate) rigorously.
  • Use QC protocols (TLC spot comparison, melting point ranges) for each batch .

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